2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
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Overview
Description
2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine typically involves the reaction of 2-methyl-3-vinylpyridine with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of the vinylpyridine with the boronic ester under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The dioxaborolane moiety can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions include pyridine N-oxides, ethyl-substituted pyridines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine has several applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique electronic properties.
Medicine: Research is ongoing into its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine exerts its effects is largely dependent on its chemical structure. The dioxaborolane moiety can act as a Lewis acid, facilitating various catalytic processes. The vinyl group allows for further functionalization, enabling the compound to participate in a wide range of chemical reactions. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, as well as participation in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound used in similar cross-coupling reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with applications in organic synthesis.
2-Methoxypyridine-5-boronic acid pinacol ester: A similar compound used in the synthesis of complex molecules.
Uniqueness
2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is unique due to its combination of a pyridine ring, a vinyl group, and a dioxaborolane moiety. This combination provides a versatile platform for various chemical transformations and applications in multiple fields of research.
Properties
Molecular Formula |
C14H20BNO2 |
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Molecular Weight |
245.13 g/mol |
IUPAC Name |
2-methyl-3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C14H20BNO2/c1-11-12(7-6-10-16-11)8-9-15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3/b9-8+ |
InChI Key |
VZLKCVPUQZFEFD-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(N=CC=C2)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(N=CC=C2)C |
Origin of Product |
United States |
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